Trimethoxyphenylsilane (TMPS) is an organotrialkoxysilane used as a functional monomer in sol-gel processing [, ]. Sol-gel processing is a technique for producing materials from liquid precursors at the molecular level [].
Here are some specific scientific research applications of Trimethoxyphenylsilane:
TMPS can be a precursor material for the creation of mesoporous silica nanoparticles containing phenyl groups [, ]. Mesoporous silica nanoparticles are materials with a network of interconnected pores 2-50 nm in size []. The addition of phenyl groups can modify the surface properties of these nanoparticles [].
TMPS can act as a silane-based filming agent []. Silane coupling agents can improve the adhesion between organic and inorganic materials.
Phenyltrimethoxysilane is an organosilicon compound with the molecular formula C₉H₁₄O₃Si and a molecular weight of 198.29 g/mol. It is characterized by the presence of a phenyl group attached to a trimethoxysilane moiety, making it a versatile compound in various chemical applications. The compound is typically a colorless to light yellow liquid with a boiling point of approximately 211 °C and a melting point of -25 °C. Its density is about 1.064 g/mL, and it exhibits a refractive index of 1.4734 at 20 °C .
Phenyltrimethoxysilane can be synthesized through various methods:
Phenyltrimethoxysilane finds numerous applications across various fields:
Interaction studies involving phenyltrimethoxysilane focus primarily on its ability to modify surfaces and improve compatibility between organic and inorganic materials. Research indicates that the phenyl group enhances hydrophobic properties while reducing aggregation in silica nanoparticles, which is crucial for applications requiring stable dispersions in solvents . Additionally, studies have shown that it can effectively reduce nonspecific binding in biological contexts, making it valuable for biomedical applications.
Phenyltrimethoxysilane shares similarities with several other organosilicon compounds. Here are some comparable compounds:
Compound | Molecular Formula | Unique Features |
---|---|---|
Phenyltriethoxysilane | C₉H₁₂O₃Si | Contains ethoxy groups instead of methoxy groups |
Trimethoxyphenylsilane | C₉H₁₄O₃Si | Similar structure but may differ in reactivity |
Vinyltrimethoxysilane | C₉H₁₄O₃Si | Contains a vinyl group that alters its reactivity |
Octadecyltrimethoxysilane | C₂₁H₄₆O₃Si | Long hydrocarbon chain enhances hydrophobicity |
Phenyltrimethoxysilane is unique due to its combination of hydrophobic properties from the phenyl group and the reactive trimethoxy functionality. This dual nature allows it to be employed effectively in both surface modifications and chemical syntheses, setting it apart from other similar compounds that may not possess such versatility.
Flammable;Irritant;Health Hazard